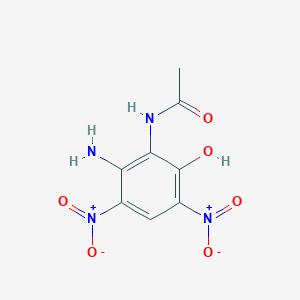
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is a chemical compound with the molecular formula C8H8N4O6. It is known for its unique structure, which includes both amino and nitro functional groups, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide typically involves the nitration of 2-amino-6-hydroxyacetanilide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, its nitro groups can participate in electron transfer reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- 2-Chloro-N-(2-hydroxy-3,5-dinitrophenyl)acetamide ammoniate
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Uniqueness
N-(2-Amino-6-hydroxy-3,5-dinitrophenyl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88140-48-1 |
|---|---|
Molecular Formula |
C8H8N4O6 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
N-(2-amino-6-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O6/c1-3(13)10-7-6(9)4(11(15)16)2-5(8(7)14)12(17)18/h2,14H,9H2,1H3,(H,10,13) |
InChI Key |
LRDNONBXOOTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


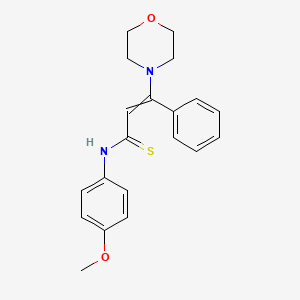
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
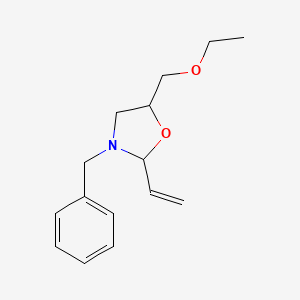
phenylsilane](/img/structure/B14376198.png)
![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
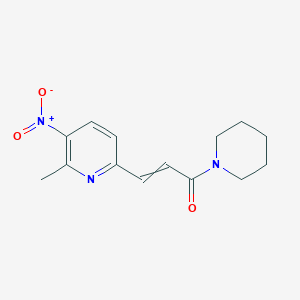
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)
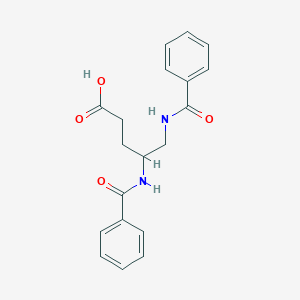
methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

